6-Phenyl-1a,9a-dihydro-4H-(1)benzoxireno(2,3-h)chromen-4-one
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Overview
Description
6-Phenyl-1a,9a-dihydro-4H-(1)benzoxireno(2,3-h)chromen-4-one is a complex organic compound with the molecular formula C19H12O3 This compound is known for its unique structure, which includes a benzoxirene ring fused with a chromenone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1a,9a-dihydro-4H-(1)benzoxireno(2,3-h)chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1a,9a-dihydro-4H-(1)benzoxireno(2,3-h)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or diols.
Scientific Research Applications
6-Phenyl-1a,9a-dihydro-4H-(1)benzoxireno(2,3-h)chromen-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 6-Phenyl-1a,9a-dihydro-4H-(1)benzoxireno(2,3-h)chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2,3-dihydro-4H-chromen-4-one: Similar in structure but lacks the oxirane ring.
4H-1-Benzopyran-4-one: A simpler structure without the phenyl substitution and oxirane ring.
Uniqueness
6-Phenyl-1a,9a-dihydro-4H-(1)benzoxireno(2,3-h)chromen-4-one is unique due to its fused benzoxirene and chromenone rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
86126-11-6 |
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Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-phenyl-3,12-dioxatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),4,8,14-pentaen-6-one |
InChI |
InChI=1S/C19H12O3/c20-15-10-17(11-4-2-1-3-5-11)22-18-12-8-9-16-19(21-16)13(12)6-7-14(15)18/h1-10,16,19H |
InChI Key |
PZNMHMCHBGHHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C5C(O5)C=C4 |
Origin of Product |
United States |
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